N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide
Description
N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative with a complex substitution pattern. Its structure features:
- A pyridine ring substituted at position 3 with a carboxamide group.
- The carboxamide nitrogen is further substituted with a benzyl group and a pyridin-2-yl moiety.
- Position 5 of the pyridine ring bears a chloro substituent.
- Position 6 is modified with an oxan-4-yloxy (tetrahydropyran-4-yloxy) group.
The molecular formula is deduced as C23H22ClN3O3 (molecular weight ≈ 443.9 g/mol) based on structural analysis.
Properties
IUPAC Name |
N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-20-14-18(15-26-22(20)30-19-9-12-29-13-10-19)23(28)27(21-8-4-5-11-25-21)16-17-6-2-1-3-7-17/h1-8,11,14-15,19H,9-10,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZUKDPVDMPSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, benzyl halides, and oxan-4-yloxy compounds. The key steps in the synthesis may involve:
Nucleophilic substitution: Reacting a pyridine derivative with a benzyl halide in the presence of a base to form the N-benzylated pyridine.
Chlorination: Introducing a chlorine atom at the 5-position of the pyridine ring using a chlorinating agent such as thionyl chloride.
Etherification: Attaching the oxan-4-yloxy group to the 6-position of the pyridine ring through an etherification reaction.
Amidation: Forming the carboxamide group by reacting the intermediate with a suitable amine, such as pyridin-2-ylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine carboxamides.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The oxan-4-yloxy group in the target compound introduces an ether oxygen, likely improving aqueous solubility compared to the trifluoromethyl group in CAS 866137-49-7, which increases lipophilicity .
Bioactivity and Binding Interactions :
- The pyridin-2-yl and benzyl groups in the target compound may facilitate π-π stacking or hydrophobic interactions in protein binding, common in kinase inhibitors.
- Piperazine in CAS 866137-49-7 and CAS 1131604-96-0 could modulate basicity and enhance interactions with acidic residues in biological targets (e.g., GPCRs or enzymes) .
Metabolic Stability: The oxan-4-yloxy group’s saturated ether ring may confer resistance to oxidative metabolism compared to the benzoxazinone moiety in CAS 866137-49-7, which contains a reactive ketone .
Research Findings and Implications
- Chloro Substituents : Common in bioactive compounds for their electron-withdrawing effects and ability to occupy hydrophobic pockets. Dual chloro groups in CAS 1131604-96-0 may enhance target affinity but increase molecular weight .
- Carboxamide Linkers : Critical for hydrogen bonding with biological targets. The dual N-substituents (benzyl and pyridin-2-yl) in the target compound may balance lipophilicity and steric effects.
- Crystallographic Analysis : Tools like SHELX (used for small-molecule refinement) are pivotal in resolving such complex structures, enabling precise SAR studies .
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